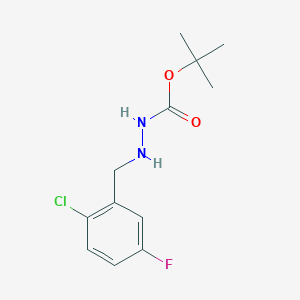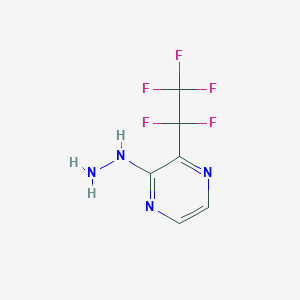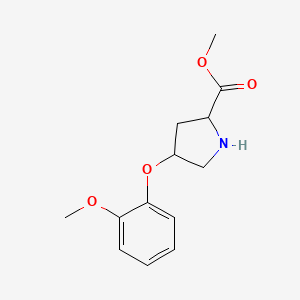
ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: is a fluorinated organic compound with a unique structure that includes a pyrazole ring and a trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 1H-pyrazole-5-carboxylate with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Mécanisme D'action
Comparison with Other Similar Compounds: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other fluorinated pyrazole derivatives, such as:
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
Uniqueness: The position of the trifluoroethyl group and the carboxylate ester in this compound provides unique chemical and physical properties, such as increased stability and reactivity compared to its isomers .
Comparaison Avec Des Composés Similaires
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
- 2,2,2-Trifluoroethyl methacrylate
This detailed article provides a comprehensive overview of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H9F3N2O2 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
ethyl 2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-12-13(6)5-8(9,10)11/h3-4H,2,5H2,1H3 |
Clé InChI |
WYAGUTATJFIBBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=NN1CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)


![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)



![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)

![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

![17-(2,6-dihydroxy-6-methylheptan-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B12105892.png)


